diethyl 4,4'-(3Z)-hex-3-ene-3,4-diyldibenzoate
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Overview
Description
Diethyl 4,4’-(3Z)-hex-3-ene-3,4-diyldibenzoate is an organic compound that belongs to the class of esters. This compound is characterized by its unique structure, which includes a hex-3-ene backbone with two benzoate groups attached at the 3 and 4 positions. The presence of the (3Z)-configuration indicates that the double bond in the hexene chain is in the cis configuration, which can influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4,4’-(3Z)-hex-3-ene-3,4-diyldibenzoate can be achieved through a multi-step process involving the esterification of the corresponding carboxylic acid with ethanol. One common method involves the following steps:
Formation of the Hex-3-ene Backbone: The hex-3-ene backbone can be synthesized through a Wittig reaction, where an appropriate aldehyde reacts with a phosphonium ylide to form the desired alkene.
Introduction of Benzoate Groups: The benzoate groups can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the hex-3-ene backbone in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid groups with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the diethyl ester.
Industrial Production Methods
Industrial production of diethyl 4,4’-(3Z)-hex-3-ene-3,4-diyldibenzoate typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4,4’-(3Z)-hex-3-ene-3,4-diyldibenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the ester groups to alcohols or the double bond to a single bond.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines or thioesters.
Scientific Research Applications
Diethyl 4,4’-(3Z)-hex-3-ene-3,4-diyldibenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems or as a scaffold for drug design.
Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of diethyl 4,4’-(3Z)-hex-3-ene-3,4-diyldibenzoate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then participate in various biochemical reactions. The compound’s structure allows it to interact with enzymes and receptors, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl 4,4’-(3E)-hex-3-ene-3,4-diyldibenzoate: Similar structure but with a trans configuration of the double bond.
Diethyl 4,4’-(3Z)-hex-3-ene-3,4-diyldibutanoate: Similar structure but with butanoate groups instead of benzoate groups.
Diethyl 4,4’-(3Z)-hex-3-ene-3,4-diyldibenzoate: Similar structure but with different ester groups.
Uniqueness
Diethyl 4,4’-(3Z)-hex-3-ene-3,4-diyldibenzoate is unique due to its specific (3Z)-configuration and the presence of benzoate groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry, where other similar compounds may not be as effective.
Properties
Molecular Formula |
C24H28O4 |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
ethyl 4-[(Z)-4-(4-ethoxycarbonylphenyl)hex-3-en-3-yl]benzoate |
InChI |
InChI=1S/C24H28O4/c1-5-21(17-9-13-19(14-10-17)23(25)27-7-3)22(6-2)18-11-15-20(16-12-18)24(26)28-8-4/h9-16H,5-8H2,1-4H3/b22-21- |
InChI Key |
QIKRURZSUWPEAK-DQRAZIAOSA-N |
Isomeric SMILES |
CC/C(=C(\CC)/C1=CC=C(C=C1)C(=O)OCC)/C2=CC=C(C=C2)C(=O)OCC |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)C(=O)OCC)C2=CC=C(C=C2)C(=O)OCC |
Origin of Product |
United States |
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